
5,7-Dihydroxy-4-methylcoumarin basic
pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5,7-Dihydroxy-4-methylcoumarin

CAS No.: 2107-76-8

Cat. No.: S621822

Get Quote

Core Pharmacological Properties

Pharmacological
Area

Demonstrated
Effect / Potential

Key Findings / Proposed
Mechanism

Tested Models (In Vitro
/ In Vivo)

Bone Health Anti-osteoporotic
[1]

Enhances osteoblast
proliferation and differentiation;

improves vertebral bone density
via AKT1 pathway activation [1].

MC3T3-E1 pre-
osteoblast cells;

glucocorticoid-induced
zebrafish osteoporosis

model [1].

Hearing
Protection

Attenuates

cisplatin-induced
ototoxicity [2]

Reduces oxidative stress and

apoptosis in hair cells via
JNK/FoxO1 pathway modulation

[2].

HEI-OC1 auditory cells;

neonatal mouse
cochlear explants [2].

Skin
Pigmentation

Promotes

melanogenesis [3]

Stimulates melanin production

and tyrosinase activity; activates
PKA/cAMP and inhibits

PI3K/AKT signaling [3].

B16F10 murine

melanoma cells; human
skin irritation test (32

participants) [3].

Anti-Allergic Inhibits IgE-

mediated allergic

Suppresses mast cell

degranulation (histamine/β-

RBL-2H3 mast cells;

passive cutaneous
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Pharmacological
Area

Demonstrated
Effect / Potential

Key Findings / Proposed
Mechanism

Tested Models (In Vitro
/ In Vivo)

response [4] hexosaminidase release) and
cytokine expression; inhibits

MAPK & AKT pathways [4].

anaphylaxis (PCA)
mouse model [4].

Fundamental
Activities

Antioxidant & Anti-

apoptotic [2] [4]

Scavenges reactive oxygen

species (ROS); inhibits
mitochondrial apoptosis

pathway; reduces caspase-3
activity [2].

Various cell lines (HEI-

OC1, RBL-2H3) [2] [4].

Key Experimental Protocols and Workflows

For researchers looking to replicate or build upon these findings, here are the essential methodologies from

the cited studies.

Osteogenic Activity Assay

This protocol is used to evaluate the compound's potential in treating osteoporosis by assessing its effect on

bone-forming cells.
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Start Experiment

Culture MC3T3-E1
pre-osteoblast cells

Treat cells with
D4M (10-40 µM)

Proliferation Assay
(e.g., CCK-8/MTT)

Differentiation Assay
(Alizarin Red S staining

for mineralization)

In Vivo Validation:
Glucocorticoid-induced

zebrafish model

Analysis:
Vertebral bone density &

osteogenic markers

Mechanism Investigation:
Target prediction (AKT1),

Molecular docking,
Inhibitor co-treatment

Click to download full resolution via product page

Experimental workflow for osteogenic activity assessment.
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Anti-Ototoxicity Assay

This protocol evaluates the protective effects of 5,7D-4MC against hearing loss induced by the

chemotherapeutic drug cisplatin.

Start Experiment

Pretreat HEI-OC1 cells or
mouse cochlear explants

with D4M

Challenge with
Cisplatin

Cell Viability Assay
(CCK-8)

Oxidative Stress Measurement
(ROS probes, MitoSOX-Red)

Apoptosis Assays:
Annexin V/PI, TUNEL,

Caspase-3 activity

Cochlear Histology:
Immunofluorescence for

hair cells & spiral ganglion neurons

Mechanistic Analysis:
Western Blot for
p-JNK, FoxO1

Click to download full resolution via product page

Experimental workflow for anti-ototoxicity assessment.

Molecular Mechanisms of Action

The following diagrams summarize the key signaling pathways through which 5,7-Dihydroxy-4-

methylcoumarin exerts its pharmacological effects.
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AKT1 Pathway in Osteogenesis

This pathway illustrates the mechanism by which 5,7D-4MC promotes bone formation.

5,7-Dihydroxy-4-
Methylcoumarin

AKT1

 Binds and
 Activates

Osteoblast Differentiation
and Activation

Enhanced Bone Mineralization
Ameliorated Osteoporosis

AKT1 Inhibitor (A-443654)
Blocks Effect

Click to download full resolution via product page

Proposed AKT1 pathway for D4M-mediated osteogenesis.

JNK/FoxO1 Pathway in Otoprotection

This pathway shows how the compound protects against cisplatin-induced hearing damage.
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5,7-Dihydroxy-4-
Methylcoumarin

JNK Phosphorylation

 Inhibits

FoxO1
(Transcription Factor)

 Promotes
 Phosphorylation

Cisplatin

Oxidative Stress

 Suppresses

Mitochondrial Apoptosis
(Hair Cell Damage)

 Promotes

Cell Protection
Reduced Ototoxicity

 Enables Survival

Click to download full resolution via product page

Proposed JNK/FoxO1 pathway for D4M-mediated otoprotection.

Conclusion and Research Outlook

In summary, 5,7-Dihydroxy-4-methylcoumarin is a multifaceted natural compound with significant

therapeutic potential across several disease areas. Its core mechanisms of action involve the modulation of

key cellular signaling pathways (AKT, JNK/FoxO1, PKA/cAMP) to combat oxidative stress, inflammation,

and apoptosis [1] [2] [3].

For Drug Development: The most compelling evidence for its efficacy exists in osteoporosis and
otoprotection, where specific molecular targets (AKT1) and detailed mechanisms have been
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proposed [1] [2].

For Cosmetic Science: Its melanogenesis-stimulating activity and low irritation potential make it a
promising candidate for treating hypopigmentation disorders like vitiligo [3].

Critical Next Steps: A key research priority is to resolve the context-dependent dual role of the
AKT pathway, which D4M appears to inhibit in melanogenesis [3] but activate in osteogenesis [1].

Furthermore, all current data is preclinical, and advancing to human clinical trials is essential to
validate its efficacy and safety in patients.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
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Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com
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